molecular formula C14H24N2O2 B8147921 tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate

Cat. No.: B8147921
M. Wt: 252.35 g/mol
InChI Key: NCLHXXKAJRBFIC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate is an organic compound that features a piperidine ring substituted with a but-3-yn-1-yl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of commercially available 4-bromo-1H-indole as a starting material . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative, and subsequent reduction and protection steps, leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the but-3-yn-1-yl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(1-but-3-ynylpiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-5-6-9-16-10-7-8-12(11-16)15-13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLHXXKAJRBFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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